Pyrimidine-2-sulfonamide

Vue d'ensemble

Description

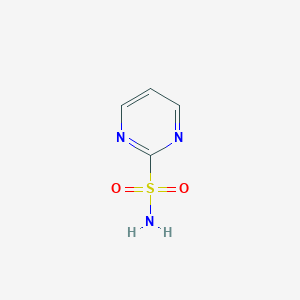

Pyrimidine-2-sulfonamide is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a sulfonamide group at the second position. Pyrimidines are crucial structural units in many natural and synthetic compounds, including nucleotides and various pharmacologically active molecules. The sulfonamide group imparts unique chemical and biological properties to the compound, making it a subject of interest in medicinal chemistry and drug development .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine-2-sulfonamide typically involves the reaction of pyrimidine derivatives with sulfonamide reagents. One common method includes the reaction of 2-chloropyrimidine with sulfonamide in the presence of a base such as potassium carbonate in an organic solvent like acetone . The reaction proceeds through nucleophilic substitution, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions helps achieve the desired product quality .

Analyse Des Réactions Chimiques

Types of Reactions: Pyrimidine-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

Reduction: The sulfonamide group can be reduced to form amine derivatives.

Substitution: The pyrimidine ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyrimidine derivatives.

Applications De Recherche Scientifique

Oncology Applications

Covalent Inhibition of WRN Helicase

Recent research has identified pyrimidine-2-sulfonamide derivatives as novel covalent inhibitors of Werner syndrome protein (WRN) helicase activity. WRN is crucial for DNA repair and is implicated in cancers with microsatellite instability (MSI). The inhibition of WRN's helicase activity presents a promising therapeutic strategy for treating MSI-H cancers.

- Key Findings:

- The compounds demonstrated selective inhibition of WRN compared to other RecQ family helicases.

- The most potent derivative, H3B-968, showed an IC₅₀ of approximately 13 nM against WRN helicase activity.

- Mechanistically, these inhibitors compete with ATP but not with the DNA substrate, indicating a unique mode of action that could enhance specificity in cancer treatment .

Antimalarial Activity

Development of Antimalarial Agents

This compound derivatives have also been explored for their potential as antimalarial agents. A series of pyrimidine-tethered spirochromane-based sulfonamide derivatives were synthesized to combat drug resistance in Plasmodium species.

- Research Highlights:

- These compounds exhibited significant antiplasmodial activity against both drug-susceptible and resistant strains of P. falciparum.

- The structure-activity relationship (SAR) studies revealed that specific substituents on the pyrimidine core enhanced efficacy.

- Notably, compounds demonstrated favorable selectivity indices, indicating low cytotoxicity to human cells .

Antibacterial Properties

Broad-spectrum Antibacterial Activity

Pyrimidine derivatives have been recognized for their antibacterial properties, particularly as sulfonamide antibiotics. They function by inhibiting bacterial folic acid synthesis, which is essential for bacterial growth.

- Clinical Relevance:

Enzyme Inhibition

Matrix Metalloproteinases (MMPs)

A novel series of this compound derivatives has been synthesized to inhibit matrix metalloproteinases (MMPs), which are involved in various pathological processes including cancer metastasis and tissue remodeling.

- Findings:

Data Summary

| Application Area | Compound Type | Key Activity | IC₅₀ Value |

|---|---|---|---|

| Oncology | This compound | WRN helicase inhibition | ~13 nM |

| Antimalarial | Pyrimidine-tethered spirochromane | Antiplasmodial activity | Varies (e.g., IC₅₀ = 2.84 μM) |

| Antibacterial | Sulfadiazine | Bacterial infection treatment | Varies |

| Enzyme Inhibition | MMP inhibitors | MMP-2/MMP-9 inhibition | ~2.35 nM |

Mécanisme D'action

The mechanism of action of pyrimidine-2-sulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as dihydropteroate synthetase, which is crucial for folate synthesis in bacteria. This inhibition disrupts the production of nucleotides, leading to the cessation of bacterial growth and replication . In cancer research, this compound derivatives have been shown to bind to estrogen receptors and cyclin-dependent kinases, thereby inhibiting cell proliferation .

Comparaison Avec Des Composés Similaires

Sulfadiazine: Another sulfonamide with antibacterial properties.

Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections.

Pyrimethamine: An antimalarial drug that inhibits dihydrofolate reductase.

Uniqueness: Pyrimidine-2-sulfonamide stands out due to its dual functionality, combining the properties of both pyrimidine and sulfonamide groups. This dual functionality allows it to interact with a broader range of biological targets, making it a versatile compound in medicinal chemistry .

Activité Biologique

Pyrimidine-2-sulfonamide is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial, anti-inflammatory, and antimalarial effects, supported by data tables and case studies.

1. Antibacterial Activity

Pyrimidine derivatives, including this compound, have been extensively studied for their antibacterial properties. Various studies have demonstrated that these compounds exhibit potent activity against a range of pathogenic bacteria.

Case Study: Structure-Activity Relationship (SAR) Studies

A study by Nagaraj and Reddy (2008) synthesized novel pyrimidine derivatives and evaluated their antibacterial activity against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. The results indicated that certain substitutions on the pyrimidine ring significantly enhanced antibacterial potency. For instance, specific derivatives showed higher efficacy than standard antibiotics like penicillin and nystatin against fungal strains such as Candida albicans .

Table 1: Antibacterial Activity of Pyrimidine Derivatives

| Compound | Target Bacteria | MIC (µg/mL) | Comparison Drug |

|---|---|---|---|

| 1 | E. coli | 75 | Penicillin |

| 2 | S. aureus | 50 | Nystatin |

| 3 | C. albicans | 30 | Nystatin |

2. Anti-inflammatory Activity

This compound has also shown promising anti-inflammatory effects. Recent research indicates that pyrimidines can inhibit key inflammatory mediators, such as COX-2.

Study Findings

In vitro studies revealed that specific pyrimidine derivatives inhibited COX-2 activity with IC50 values comparable to the standard drug celecoxib, indicating their potential as anti-inflammatory agents .

Table 2: Inhibition of COX-2 Activity by Pyrimidine Derivatives

| Compound | IC50 (µmol) | Standard Drug |

|---|---|---|

| A | 0.04 ± 0.09 | Celecoxib (0.04) |

| B | 0.04 ± 0.02 | Celecoxib (0.04) |

3. Antimalarial Activity

The antimalarial potential of this compound has been explored through the development of novel derivatives aimed at inhibiting falcipains, critical enzymes in the malaria parasite's lifecycle.

Research Overview

A study demonstrated that pyrimidine-tethered spirochromane-based sulfonamide derivatives exhibited strong antimalarial activity against both drug-sensitive and resistant strains of Plasmodium falciparum. Notably, compounds SZ14 and SZ9 showed IC50 values of 2.84 mM and 3.22 mM, respectively .

Table 3: Antimalarial Efficacy of Pyrimidine Derivatives

| Compound | Strain | IC50 (mM) |

|---|---|---|

| SZ14 | CQ-sensitive (3D7) | 2.84 |

| SZ9 | CQ-resistant (W2) | 3.22 |

Propriétés

IUPAC Name |

pyrimidine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2S/c5-10(8,9)4-6-2-1-3-7-4/h1-3H,(H2,5,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJBIYLGJUVNJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40595001 | |

| Record name | Pyrimidine-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142047-90-3 | |

| Record name | Pyrimidine-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A: Pyrimidine-2-sulfonamide herbicides, like many other sulfonylureas and triazolopyrimidines, primarily target acetolactate synthase (ALS) [, , , ]. This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.

A: Inhibition of ALS disrupts the biosynthesis of essential branched-chain amino acids, ultimately leading to the cessation of plant growth and death [, ].

A: Yes, Pyrimidine-2-sulfonamides generally exhibit greater phytotoxicity towards dicotyledonous plants (dicots) compared to monocotyledonous plants (monocots). This selectivity is attributed to variations in uptake rates and metabolic rates of the herbicide between these plant groups [].

A: The core structure consists of a pyrimidine ring with a sulfonamide group at the 2-position. Various substituents are typically attached to the pyrimidine and sulfonamide nitrogen, resulting in a diverse range of compounds. For instance, Flumetsulam is N-(2,6-difluorophenyl)-5-methyl[1,2,4]triazolo[1,5-α]this compound [, ].

A: Researchers frequently utilize Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) to confirm the structure of synthesized Pyrimidine-2-sulfonamides [, , ].

A: Environmental factors like soil pH significantly affect the sorption and degradation of Pyrimidine-2-sulfonamides []. For example, Flumetsulam, with its acidic nature, demonstrates increased sorption to soil organic matter at lower pH levels [].

A: Yes, a biotype of Stellaria media resistant to chlorsulfuron exhibited complete cross-resistance to N-[2,6-dichlorophenyl]-5,7-dimethyl-1,2,4-triazolo[1,5a]this compound (D489), suggesting a common binding site on the ALS enzyme [].

A: Research indicates potential sensitization and respiratory effects upon exposure to 3-amino-5-mercapto-1,2,4-triazole (AMT), a chemical used in the production of certain this compound herbicides like Flumetsulam [, ]. Studies in mice demonstrated that dermal exposure to AMT can induce sensitization, airway hyperreactivity, and inflammatory responses in the lungs [].

A: Microbial activity is the primary driver of this compound degradation in soil. Studies on Florasulam degradation revealed a multi-step pathway involving the breakdown of the methoxy group, triazolopyrimidine ring, and sulfonamide bridge, ultimately leading to mineralization [].

A: Key degradation products include N-(2,6-difluorophenyl)-8-fluoro-5-hydroxy[1,2,4]triazolo[1,5-c]this compound, N-(2,6-difluorophenyl)-5-aminosulfonyl-1H-1,2,4-triazole-3-carboxylic acid, and 5-(aminosulfonyl)-1H-1,2,4-triazole-3-carboxylic acid [].

A: Methods for analyzing this compound residues in environmental and biological samples often involve extraction followed by sensitive techniques like high-performance liquid chromatography (HPLC) or gas chromatography coupled with mass spectrometry (GC-MS) [, , ].

A: Studies indicate that the type and position of substituents on the pyrimidine and phenyl rings significantly affect the herbicidal activity of Pyrimidine-2-sulfonamides. For example, the presence of electron-withdrawing groups on the phenyl ring generally enhances herbicidal activity [, , ].

A: Yes, X-ray crystallography and computational studies suggest that the conformation of these molecules, particularly the dihedral angle between the triazolopyrimidine system and the benzene ring, can influence their binding affinity to ALS and thus their herbicidal efficacy [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.